![molecular formula C9H15N3 B13102579 5-Isopropyl-4,6-dimethylpyrimidin-2-amine](/img/structure/B13102579.png)
5-Isopropyl-4,6-dimethylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound Pyrimidine derivatives are known for their biological significance and are found in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of suitable starting materials under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyrimidine with isopropyl halides in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Pyrimidine derivatives, including 5-Isopropyl-4,6-dimethylpyrimidin-2-amine, have been reported to exhibit antimicrobial properties. A study highlighted that compounds with a pyrimidine nucleus demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
2. Antiviral Properties
Research indicates that certain pyrimidine derivatives possess antiviral activities against viruses such as HIV and polio. The structural modifications in compounds similar to this compound can enhance their efficacy as antiviral agents .
3. Enzyme Inhibition
Studies have shown that derivatives of pyrimidines can act as enzyme inhibitors. For instance, certain 2-amino-pyrimidine derivatives have been identified as potent inhibitors of β-glucuronidase, which plays a role in various physiological processes .
Agricultural Applications
1. Herbicidal Activity
Pyrimidine derivatives are also explored for their herbicidal properties. The ability of these compounds to inhibit specific enzymes in plants makes them suitable candidates for developing new herbicides .
2. Growth Regulators
Some studies suggest that pyrimidine compounds can act as growth regulators in plants, influencing various growth pathways and enhancing crop yield .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of 2-amino-pyrimidine derivatives, including those based on this compound. The synthesized compounds were tested against standard strains of bacteria. The results indicated that several derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 500 | E. coli |
Compound B | 750 | S. aureus |
Compound C | 1000 | Pseudomonas aeruginosa |
Case Study 2: Antiviral Activity
In another investigation focusing on antiviral properties, several pyrimidine derivatives were tested for their ability to inhibit HIV replication. Compounds structurally related to this compound showed promising results in reducing viral load in vitro .
Mechanism of Action
The mechanism of action of 5-Isopropyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: A closely related compound with similar structural features.
4,6-Dimethylpyrimidin-2-amine: Another derivative with comparable properties.
5-Isopropyl-2-aminopyrimidine: Shares the isopropyl group but differs in the position of substitution.
Uniqueness
5-Isopropyl-4,6-dimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Isopropyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative characterized by its unique molecular structure, which includes an isopropyl group and two methyl substituents on the pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The molecular formula of this compound is C9H12N4, and it has a molar mass of approximately 165.24 g/mol.
Chemical Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The presence of the basic amine functional group enhances its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C9H12N4 |
Molar Mass | 165.24 g/mol |
Structure | Structure |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains.
- Anticancer Potential : Preliminary research suggests that pyrimidine derivatives may exhibit cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of several pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with various molecular targets:
- Binding to Enzymes : The amine group allows for hydrogen bonding with enzyme active sites.
- Disruption of Cellular Processes : By inhibiting key enzymes, the compound may disrupt metabolic pathways essential for microbial growth or cancer cell proliferation.
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Amino-4,6-dimethylpyrimidine | C6H9N3 | Lacks isopropyl group; basic amine |
5-Iodo-4,6-dimethylpyrimidin-2-amine | C9H10N3I | Contains iodine; different reactivity profile |
2-Isopropyl-N,6-dimethylpyrimidin-4-amine | C9H12N4 | Isomeric form; different position of isopropyl |
Research Findings
Recent studies have highlighted the diverse applications and potential therapeutic uses of this compound:
- Pharmaceutical Applications : The compound's ability to inhibit specific enzymes positions it as a candidate for drug development targeting infectious diseases and cancer.
- Material Science : Its unique chemical properties allow for potential applications in developing new materials with specific functionalities.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4,6-dimethyl-5-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-5(2)8-6(3)11-9(10)12-7(8)4/h5H,1-4H3,(H2,10,11,12) |
InChI Key |
LXYUIKJONCWFOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.